N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Description
N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine is a Schiff base derivative of hydroxylamine, characterized by a 3,5-dimethoxyphenyl group attached to a methylidene (–CH=N–) backbone.
Properties
IUPAC Name |
(NE)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCYTHSFYOECU-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=N/O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing novel compounds with improved pharmacological profiles.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine with analogous compounds:
*Molecular weights estimated using standard atomic masses where exact values are unavailable.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Chloro Groups: The 3,5-dimethoxy groups in the target compound increase electron density on the phenyl ring compared to chloro-substituted analogs (e.g., 3-chloro-N-phenyl-phthalimide or procymidone). This enhances solubility in polar solvents like methanol or DMSO but may reduce thermal stability compared to halogenated derivatives .
- Hydroxylamine vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., Compound 8 in ), which contain a –CONHOH group, the target compound’s hydroxylamine (–NH–OH) group lacks the carbonyl moiety. This difference may reduce its metal-chelating capacity but improve hydrolytic stability under acidic conditions .
Research Findings and Limitations
- Synthetic Feasibility : The compound’s Schiff base formation likely follows condensation reactions between hydroxylamine and 3,5-dimethoxybenzaldehyde, analogous to methods in for hydroxamic acids.
- Gaps in Data : Direct studies on the compound’s stability, toxicity, or catalytic activity are absent in the provided evidence. Further experimental validation is required to confirm inferred properties.
Biological Activity
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a dimethoxyphenyl ring. The presence of the hydroxylamine group is crucial as it allows for nucleophilic interactions with various biological targets, including enzymes and receptors.
The mechanism of action of this compound involves:
- Covalent Bond Formation : The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways, resulting in the compound's observed biological effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.
- Anticancer Effects : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, although the exact mechanisms remain to be fully elucidated.
Antimicrobial Properties
This compound has shown potential against various microbial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with essential bacterial enzymes or cellular processes.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
In cancer research, this compound has been evaluated for its effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce cell cycle arrest and apoptosis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 10 |
Case Studies
- Anticancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in significant apoptosis as measured by Annexin V staining. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Antimicrobial Efficacy : In a recent study on Pseudomonas aeruginosa infections, this compound demonstrated a reduction in biofilm formation and enhanced susceptibility to conventional antibiotics when used in combination therapy.
Future Directions
Research is ongoing to further explore the pharmacological profiles of this compound. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models to evaluate efficacy and toxicity.
- Structure-Activity Relationship (SAR) : Further modifications to the chemical structure may enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine?
- Methodology : The compound can be synthesized via Schiff base formation between 3,5-dimethoxybenzaldehyde and hydroxylamine. Key steps include:
- Condensation : React 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux (70–80°C) for 6–8 hours .
- Purification : Crystallize the product using ethanol/water mixtures and confirm purity via HPLC or TLC.
- Precursor Note : 3,5-Dimethoxybenzaldehyde is synthesized from 3,5-dimethoxyaniline (via diazotization and hydrolysis) .
Q. How can researchers characterize this compound’s structural and electronic properties?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm imine bond geometry and planarity (e.g., as demonstrated for N-(3,5-dimethoxyphenyl)benzamide) .
- Spectroscopy : Use - and -NMR to verify methoxy group positions and imine proton shifts. IR spectroscopy confirms C=N stretching (~1600–1650 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) .
Q. What basic biological screening assays are suitable for initial activity evaluation?
- Methodology :
- Antimicrobial Activity : Use microdilution assays (e.g., against E. coli and S. aureus) at concentrations of 10–100 µM .
- Enzyme Inhibition : Test phosphodiesterase (PDE4) inhibition via fluorescence-based assays, comparing IC values with known inhibitors .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact biological activity?
- Comparative Study Design :
- Synthesize analogs with fluorine substituents (e.g., 2,4-difluoro or 3-fluoro) and compare bioactivity.
- Key Finding : Fluorine at para-positions enhances lipophilicity and membrane permeability, as seen in O-(2,5-difluorophenyl)hydroxylamine derivatives .
- Assays : Use cytotoxicity (MTT) and binding affinity (SPR) studies to quantify structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in solubility and stability data?
- Methodology :
- Solubility Profiling : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) using UV-Vis spectroscopy .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Note: Methoxy groups may reduce hydrolytic stability compared to halogenated analogs .
Q. How can computational modeling guide mechanistic studies?
- Approach :
- Docking Simulations : Use AutoDock Vina to predict binding to PDE4’s catalytic domain (PDB: 1F0T) .
- MD Simulations : Analyze imine bond flexibility and interactions with water molecules (e.g., GROMACS) .
Q. What methods elucidate metabolic pathways and pharmacokinetics?
- Protocol :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
- Pharmacokinetics : Conduct single-dose studies in rodents (10 mg/kg IV/PO) to calculate bioavailability and half-life .
Q. How to design experiments for detecting reactive intermediates during synthesis?
- Techniques :
- Trapping Agents : Add TEMPO or glutathione to capture radicals or electrophilic intermediates during synthesis .
- In Situ Monitoring : Use ReactIR to track imine formation and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
